4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid
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Overview
Description
Synthesis Analysis
Several synthetic methods exist for benzoxazole derivatives. Notably, the synthesis of benzoxazoles using 2-aminophenol as a precursor has gained prominence. Various pathways involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. These methods utilize different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .
One such approach involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method employs elemental sulfur to promote the synthesis of benzoxazole derivatives .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid consists of a fused bicyclic aromatic planar heterocycle, combining a benzene ring and a 1,3-oxazole ring. The benzene ring contains six carbon atoms, while the 1,3-oxazole ring contains one oxygen (O) and one nitrogen (N) atom .
Chemical Reactions Analysis
Benzoxazoles exhibit diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. Mechanistic approaches for drug discovery often utilize benzoxazole as a starting material. Notably, the compound’s broad substrate scope allows for functionalization and modification .
Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives have been studied for their potential in antimicrobial activity. For instance, certain compounds within this family have shown significant activity against various microbial species .
Organic Synthesis
Carboxylic acids, including benzoxazole derivatives, are used in organic synthesis for producing medicines, cosmetics, and food additives .
Photoactive Materials
Some benzoxazole derivatives are synthesized for their photoactive properties, which can be utilized in various scientific applications .
Antifungal Agents
Specific benzoxazole compounds have demonstrated potent antifungal properties against species like Aspergillus niger and Candida albicans .
Catalysis
Advances in synthetic strategies of benzoxazoles have introduced new catalysts that improve the efficiency of chemical reactions .
Anticancer Research
Benzoxazole derivatives have been explored for their anticancer activity against certain cancer cell lines, such as human ovarian cancer cells .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , and anticancer activities. Therefore, it is plausible that this compound may interact with multiple targets depending on the specific derivative and its functional groups.
Mode of Action
Benzoxazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Given the broad range of activities exhibited by benzoxazole derivatives, it is likely that this compound may affect multiple pathways, potentially including those involved in cell proliferation, apoptosis, and microbial growth .
Pharmacokinetics
Compounds with a 2-methyl-2-aryl substitution pattern, such as this one, have been reported to exhibit good permeability, solubility, and metabolic stability , which could potentially impact the bioavailability of the compound.
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects , suggesting that this compound may exert similar effects at the molecular and cellular levels.
properties
IUPAC Name |
4-bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-11-8-6(10)2-5(9(12)13)3-7(8)14-4/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFAVMWQQDIEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid |
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